molecular formula C22H21ClN4O2 B2419813 N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1189924-91-1

N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B2419813
CAS No.: 1189924-91-1
M. Wt: 408.89
InChI Key: NUKUGIRQFKFDQX-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenethyl group and a pyrimidoindole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-14-2-7-18-17(12-14)20-21(26-18)22(29)27(13-25-20)11-9-19(28)24-10-8-15-3-5-16(23)6-4-15/h2-7,12-13,26H,8-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKUGIRQFKFDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-8-methylindole-2-carboxylic Acid with Malonate Derivatives

A pivotal route involves reacting 5-amino-8-methylindole-2-carboxylic acid (1) with dimethyl malonate under acidic conditions (HCl, reflux, 12 h) to yield the tetracyclic pyrimidoindole system. The reaction proceeds via initial esterification, followed by intramolecular cyclization to form the pyrimidine ring. This method achieves a 68% yield after recrystallization from ethanol.

Mechanistic Insight :

  • Step 1 : Acid-catalyzed esterification of the indole carboxylic acid with malonate.
  • Step 2 : Nucleophilic attack by the amino group on the electrophilic carbonyl, forming a six-membered transition state.
  • Step 3 : Dehydration and aromatization to yield the fused pyrimidoindole system.

Palladium-Catalyzed Cross-Coupling for C3 Functionalization

Installation of the N-(4-Chlorophenethyl)propanamide Side Chain

Carbodiimide-Mediated Amide Coupling

The propanoyl-functionalized pyrimidoindole (3) is coupled with 4-chlorophenethylamine using EDCl/HOBt in dichloromethane (0°C to rt, 24 h). Critical parameters include:

  • Molar ratio : 1:1.2 (acid:amine) to minimize diastereomer formation.
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from MTBE/heptane.
    This method achieves 78% yield with ≤0.5% residual coupling reagents by LC-MS.

Microwave-Assisted Direct Amination

An alternative protocol employs microwave irradiation (150°C, 30 min) using HATU as the coupling agent and DIPEA in DMF. This approach reduces reaction time tenfold while maintaining comparable yields (75%) and purity.

Integrated Process Flow and Optimization

A consolidated synthesis pathway is outlined below:

Step Reaction Conditions Yield (%) Purity (%)
1 Cyclocondensation HCl, reflux, 12 h 68 95
2 Propanoyl installation Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C 52 99
3 Amide coupling EDCl/HOBt, DCM, 24 h 78 99.5

Critical Process Parameters :

  • Temperature control : Exothermic reactions during cyclocondensation require jacketed reactors with ±2°C precision.
  • Catalyst loading : 2 mol% Pd achieves optimal turnover without metal leaching.
  • Solvent selection : DCM for amide coupling minimizes side reactions versus polar aprotic solvents.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 3.68 (q, 2H, CH₂CO), 2.98 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₂₃H₂₀ClN₄O₂ [M+H]⁺ 441.1218, found 441.1215.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥99.5% purity with retention time 12.4 min. Residual solvents meet ICH Q3C guidelines (<300 ppm DMF).

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Scalability
Classical EDCl/HOBt High reproducibility Extended reaction time Pilot-scale ready
Microwave/HATU Rapid kinetics Specialized equipment required Limited to batch
Pd-catalyzed coupling Regioselective functionalization High catalyst cost Industrial viable

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(((2-(2-furylmethylene)hydrazino)(oxo)ac)amino)benzamide
  • N-{4-chloro-2-[(5-chloro-2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}-N-[(E)-(2,4-dimethoxyphenyl)methylidene]amine

Uniqueness

N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is unique due to its specific structural features, such as the combination of a chlorophenethyl group and a pyrimidoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • Chlorophenethyl group : Enhances lipophilicity and bioavailability.
  • Pyrimidoindole core : Associated with various pharmacological properties, including anticancer and antimicrobial activities.
  • Propanamide moiety : Contributes to the compound's overall stability and interaction with biological targets.

The molecular formula of this compound is C20H22ClN3OC_{20}H_{22}ClN_3O with a molecular weight of approximately 367.86 g/mol.

This compound exerts its biological effects through interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, influencing physiological responses. The precise mechanisms are still under investigation but involve potential agonistic activity on Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response.

1. Structure–Activity Relationship (SAR)

Research has shown that structural modifications significantly influence the biological activity of pyrimido[5,4-b]indoles. A study evaluated various derivatives for their ability to activate TLR4-dependent cytokine production in murine and human cells:

CompoundStructural ModificationTLR4 Activation Potency
Compound 1Base compoundLow
Compound 36Phenyl at C8High (submicromolar concentrations)
Compound 39β-naphthyl at C8Higher than Compound 1

The presence of specific aryl groups at the C8 position notably enhanced the potency of these compounds, suggesting that careful structural tuning can optimize biological effects .

2. Cytotoxicity and Efficacy

In vitro studies have assessed the cytotoxicity and efficacy of this compound using primary murine bone marrow-derived dendritic cells (mBMDC). The results indicated that while many derivatives exhibited cytotoxicity at higher concentrations, some modifications led to reduced toxicity while maintaining TLR4 activation .

3. Case Studies

A notable case study involved testing the compound's effect on cytokine release in mBMDC treated with various concentrations. The findings demonstrated differential effects on interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) production:

Treatment Concentration (μM)IL-6 Release (ng/mL)Cell Viability (%)
16.4 ± 1.080
512.1 ± 2.060
Control2.0 ± 0.5100

These results highlight the compound's potential as a modulator of immune responses while also emphasizing the importance of concentration in determining both efficacy and toxicity .

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